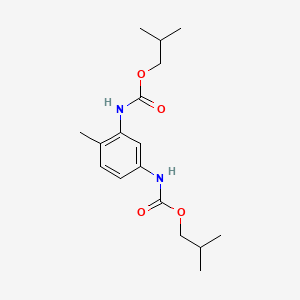
Carbamic acid, (4-methyl-1,3-phenylene)bis-, bis(2-methylpropyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (4-methyl-1,3-phenylene)bis-, bis(2-methylpropyl) ester is a chemical compound with the molecular formula C18H28N2O4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a carbamic acid moiety linked to a 4-methyl-1,3-phenylene group and bis(2-methylpropyl) ester groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (4-methyl-1,3-phenylene)bis-, bis(2-methylpropyl) ester typically involves the reaction of 4-methyl-1,3-phenylenediamine with isobutyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester groups. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, industrial production may involve the use of solvents such as dichloromethane or toluene to facilitate the reaction and improve product isolation.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (4-methyl-1,3-phenylene)bis-, bis(2-methylpropyl) ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carbamate derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as amines or alcohols replace the isobutyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Amines or alcohols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Carbamate derivatives with oxidized functional groups.
Reduction: Amine derivatives with reduced ester groups.
Substitution: New carbamate compounds with substituted ester groups.
Scientific Research Applications
Carbamic acid, (4-methyl-1,3-phenylene)bis-, bis(2-methylpropyl) ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of protease inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized as an intermediate in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of carbamic acid, (4-methyl-1,3-phenylene)bis-, bis(2-methylpropyl) ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt key biochemical pathways, resulting in the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (4-methyl-1,3-phenylene)bis-, bis(2-hydroxyethyl) ester
- Carbamic acid, (4-methyl-1,3-phenylene)bis-, bis(2-ethylhexyl) ester
- Carbamic acid, (4-methyl-1,3-phenylene)bis-, bis(2-ethyl) ester
Uniqueness
Carbamic acid, (4-methyl-1,3-phenylene)bis-, bis(2-methylpropyl) ester is unique due to its specific ester groups, which confer distinct chemical and physical properties. These properties can influence the compound’s reactivity, solubility, and interaction with biological targets, making it suitable for specific applications that similar compounds may not be able to achieve.
Properties
CAS No. |
71412-40-3 |
|---|---|
Molecular Formula |
C17H26N2O4 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-methylpropyl N-[2-methyl-5-(2-methylpropoxycarbonylamino)phenyl]carbamate |
InChI |
InChI=1S/C17H26N2O4/c1-11(2)9-22-16(20)18-14-7-6-13(5)15(8-14)19-17(21)23-10-12(3)4/h6-8,11-12H,9-10H2,1-5H3,(H,18,20)(H,19,21) |
InChI Key |
SXSDKEMBNDIWNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OCC(C)C)NC(=O)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















